[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide
CAS No.: 152382-30-4
Cat. No.: VC21105326
Molecular Formula: C11H12N2S2
Molecular Weight: 236.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152382-30-4 |
|---|---|
| Molecular Formula | C11H12N2S2 |
| Molecular Weight | 236.4 g/mol |
| IUPAC Name | [(2,6-dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
| Standard InChI | InChI=1S/C11H12N2S2/c1-8-5-4-6-9(2)10(8)15-11(14-3)13-7-12/h4-6H,1-3H3 |
| Standard InChI Key | RHEHLHMJKOWAAM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)SC(=NC#N)SC |
| Canonical SMILES | CC1=C(C(=CC=C1)C)SC(=NC#N)SC |
Introduction
[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is a complex organic compound with a molecular formula of C11H12N2S2 and a molecular weight of 236.4 g/mol . It is also known by other names, including (2,6-dimethylphenyl) methylcyanocarbonimidodithioate and (2,6-dimethylphenyl)methylcyanocarbonimidodithioate . This compound belongs to the class of cyanocarbonimidodithioates, which are characterized by their unique sulfur-containing structures and potential applications in chemistry and materials science.
Synthesis and Applications
While specific synthesis methods for [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide are not widely documented, similar compounds in the cyanocarbonimidodithioate class can be synthesized through reactions involving dithiocarbamates and isocyanates. The applications of such compounds often relate to their chemical reactivity and potential uses in materials science and organic chemistry.
Research Findings and Future Directions
Research on compounds like [(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide is limited, but studies on related cyanocarbonimidodithioates suggest potential applications in various fields due to their unique chemical properties. Future research could focus on exploring the compound's reactivity, stability, and potential biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume